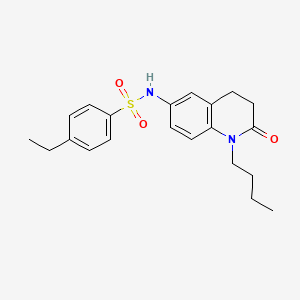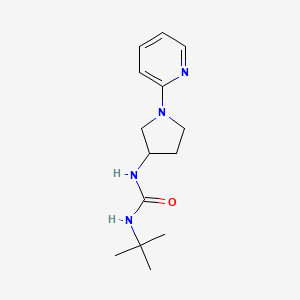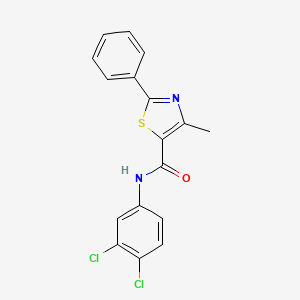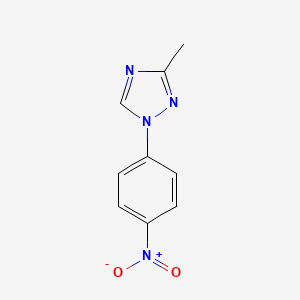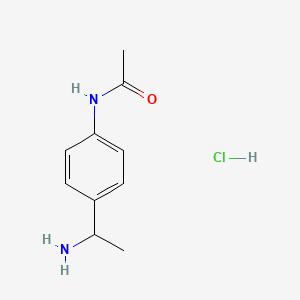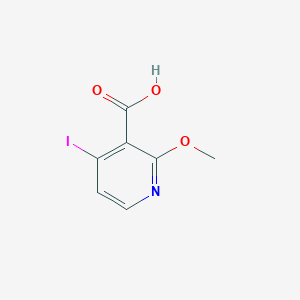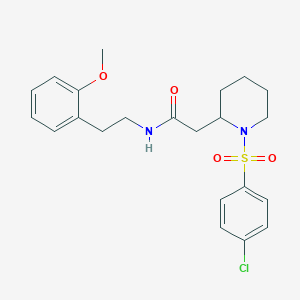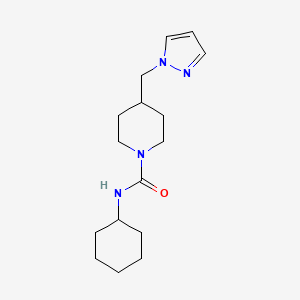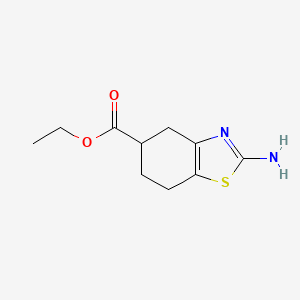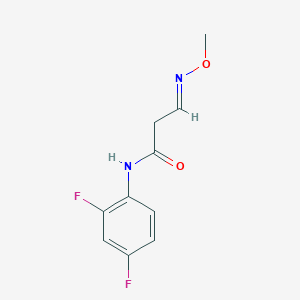
N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide, also known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of oxime derivatives and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide is not fully understood, but it is believed to act through multiple pathways. In cancer, N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. It also inhibits angiogenesis by reducing the expression of VEGF and MMPs. In inflammation, N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide inhibits the activation of NF-κB pathway by blocking the phosphorylation and degradation of IκBα. It also reduces the release of pro-inflammatory cytokines by inhibiting the activation of MAPK pathway. In neurodegenerative disorders, N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide protects neurons from oxidative stress by activating the Nrf2 pathway and reducing the production of ROS. It also reduces neuroinflammation by inhibiting the activation of microglia and astrocytes.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer, N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide inhibits cell proliferation, induces apoptosis, and reduces angiogenesis. In inflammation, N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide reduces the release of pro-inflammatory cytokines and inhibits the activation of NF-κB pathway. In neurodegenerative disorders, N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide protects neurons from oxidative stress and reduces neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide has several advantages for lab experiments, including its high purity and stability, easy synthesis method, and low toxicity. However, there are also some limitations, including its low solubility in water and limited availability.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide. One direction is to study its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its synthesis method to improve yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide is a novel compound with promising therapeutic applications in various diseases. Its synthesis method has been optimized to obtain high yields and purity, and it has been shown to have multiple biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and identify its potential therapeutic targets.
Synthesemethoden
The synthesis of N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide involves the reaction of 2,4-difluoroaniline with ethyl 3-oxobutanoate, followed by the addition of hydroxylamine hydrochloride to form the oxime derivative. The final step involves the reaction of the oxime derivative with acetic anhydride to yield N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide. The synthesis method has been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide has been shown to reduce the release of pro-inflammatory cytokines and inhibit the activation of NF-κB pathway. In neurodegenerative disorders, N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
(3E)-N-(2,4-difluorophenyl)-3-methoxyiminopropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O2/c1-16-13-5-4-10(15)14-9-3-2-7(11)6-8(9)12/h2-3,5-6H,4H2,1H3,(H,14,15)/b13-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCSSPMCZUVOBL-WLRTZDKTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC(=O)NC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/CC(=O)NC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2905686.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2905687.png)


